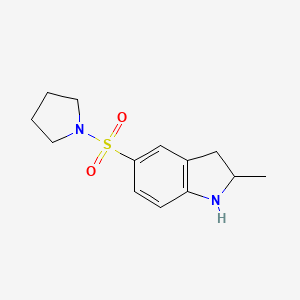
3-(Methyl-m-tolyl-amino)-propionic acid
説明
3-(Methyl-m-tolyl-amino)-propionic acid (3-MTPA) is a bioactive compound that has been studied for its potential therapeutic applications in various medical conditions. It is a naturally occurring amino acid derivative that has been identified as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory compounds that play an important role in the pathogenesis of numerous diseases. 3-MTPA has been studied for its potential to reduce inflammation and pain, and to improve overall health.
科学的研究の応用
3-(Methyl-m-tolyl-amino)-propionic acid has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anti-oxidant properties. In addition, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving blood flow, and reducing the risk of atherosclerosis. Furthermore, this compound has been studied for its potential to treat pain and inflammation associated with arthritis, and to reduce the risk of cancer.
作用機序
The mechanism of action of 3-(Methyl-m-tolyl-amino)-propionic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory compounds that play an important role in the pathogenesis of numerous diseases. The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, which in turn reduces inflammation and pain. In addition, this compound has been shown to have anti-oxidant properties, which may contribute to its beneficial effects on the cardiovascular system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of prostaglandins, which in turn reduces inflammation and pain. In addition, this compound has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving blood flow, and reducing the risk of atherosclerosis. Furthermore, this compound has been studied for its potential to treat pain and inflammation associated with arthritis, and to reduce the risk of cancer.
実験室実験の利点と制限
The advantages of using 3-(Methyl-m-tolyl-amino)-propionic acid in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the mechanisms of various diseases. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not possible to accurately measure the concentration of this compound in biological samples, which may limit its use in certain types of experiments.
将来の方向性
The potential therapeutic applications of 3-(Methyl-m-tolyl-amino)-propionic acid are still being studied, and there are a number of future directions for research. For example, further research is needed to better understand the mechanism of action of this compound and its effects on various diseases. In addition, further research is needed to develop more effective methods of synthesizing this compound and to develop new formulations that can be used in clinical trials. Finally, further research is needed to identify new potential therapeutic applications of this compound, such as its potential to treat neurological disorders.
特性
IUPAC Name |
3-(N,3-dimethylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12(2)7-6-11(13)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVDFWYOQCMVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



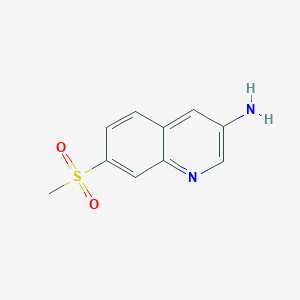
![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)
![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)
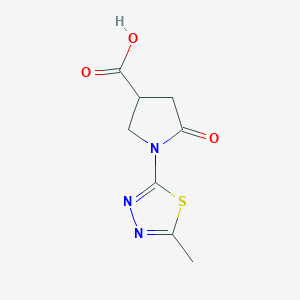
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
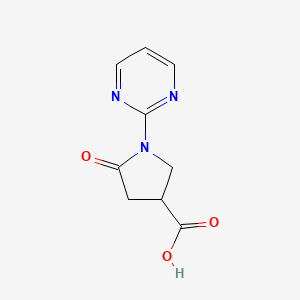
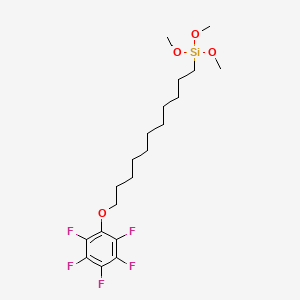
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)
![5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B3170556.png)
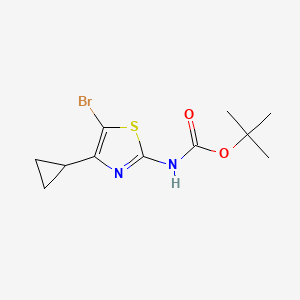
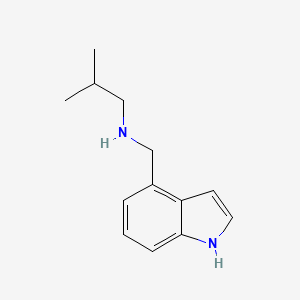
![3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B3170565.png)
![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)
